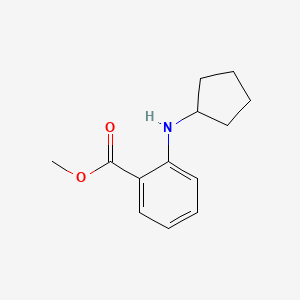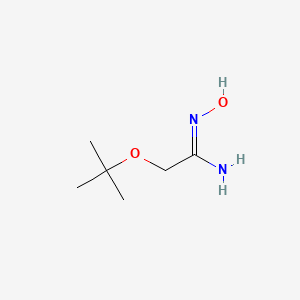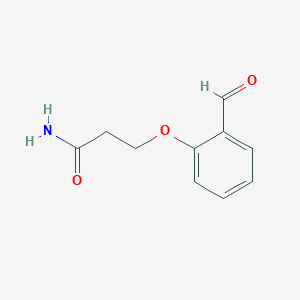![molecular formula C11H11ClN2O B1438249 2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole CAS No. 1094697-61-6](/img/structure/B1438249.png)
2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Biological Activity
1,3,4-Oxadiazole derivatives, including compounds like 2-(Chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole, are a class of heterocyclic compounds featuring a five-membered ring with two nitrogen atoms and one oxygen atom. These compounds have been extensively studied for their synthesis methods and biological activities due to their versatile pharmacological properties. Recent research highlights the importance of 1,3,4-oxadiazole derivatives in various fields, including medicinal chemistry and pharmacology, due to their potential antibacterial, anti-inflammatory, anti-tuberculous, anti-fungal, anti-diabetic, and anticancer activities. These activities are attributed to the oxadiazole ring's ability to interact with biomacromolecules through hydrogen bond interactions, enhancing their pharmacological activity (Jing-Jing Wang et al., 2022; G. Verma et al., 2019).
Metal-Ion Sensing and Synthetic Routes
The oxadiazole scaffold, specifically 1,3,4-oxadiazoles, has been identified as a crucial building block in the development of chemosensors for metal ions. Innovative synthetic strategies for 1,3,4-oxadiazole derivatives, including dehydrogenative cyclization and oxidative annulation, have opened new avenues for their use in fluorescent frameworks. These compounds exhibit high photoluminescent quantum yield, excellent thermal and chemical stability, and potential coordination sites, making them prime candidates for metal-ion sensors. The unique properties of 1,3,4-oxadiazoles facilitate selective metal-ion sensing, showcasing their broad applicability beyond pharmacology into material science and analytical chemistry (D. Sharma et al., 2022).
Comprehensive Reviews on Oxadiazole Derivatives
Several comprehensive reviews have been published, highlighting the therapeutic worth and novel synthesis approaches of 1,3,4-oxadiazole tailored compounds. These reviews underscore the structural features of the 1,3,4-oxadiazole ring that facilitate effective binding with different enzymes and receptors in biological systems. The wide array of bioactivities exhibited by 1,3,4-oxadiazole derivatives has made them a focal point of research. These activities span anticancer, antifungal, antibacterial, antitubercular, anti-inflammatory, and antineuropathic, among others. Such reviews are instrumental for researchers aiming for rational designs in developing more active and less toxic medicinal agents (S. Nayak & B. Poojary, 2019; Tarun Chaudhary & P. Upadhyay, 2022).
Propriétés
IUPAC Name |
2-(chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-8-4-2-3-5-9(8)6-10-13-14-11(7-12)15-10/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUMJJQQTTHFTMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=NN=C(O2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1094697-61-6 | |
| Record name | 2-(chloromethyl)-5-[(2-methylphenyl)methyl]-1,3,4-oxadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![[4-(Tert-butoxy)-2-(trifluoromethyl)phenyl]methanamine](/img/structure/B1438169.png)








![3-Tert-butyl-7-chloro-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B1438187.png)
![[5-Fluoro-2-(pyridin-4-ylmethoxy)phenyl]boronic acid](/img/structure/B1438188.png)
![2H,3H,4H,5H,7H,8H,9H-indeno[5,6-b]oxepin-5-one](/img/structure/B1438189.png)